An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-isopropylbenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-2-isopropylbenzaldehyde
Abstract
4-Fluoro-2-isopropylbenzaldehyde is a substituted aromatic aldehyde of increasing interest in the fields of medicinal chemistry and materials science. The presence and positioning of the fluoro and isopropyl groups on the benzaldehyde scaffold impart unique electronic and steric properties, influencing its reactivity and potential applications as a synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, detailed analytical methodologies for its characterization, and insights into its chemical behavior, tailored for researchers, scientists, and drug development professionals.
Introduction
Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. 4-Fluoro-2-isopropylbenzaldehyde, with its distinct substitution pattern, presents a unique combination of features. The fluorine atom, a bioisostere for hydrogen, can significantly alter properties such as metabolic stability, lipophilicity, and binding interactions of resulting compounds, making it a valuable moiety in drug design.[1] The bulky isopropyl group at the ortho position introduces steric hindrance that can direct reaction pathways and influence the conformational preferences of downstream products. A thorough understanding of the foundational physicochemical properties of this molecule is therefore paramount for its effective utilization in research and development.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of a chemical entity is the cornerstone of its application in synthesis and analysis. These properties dictate the conditions required for handling, storage, reactions, and purification.
Molecular Identifiers and Properties
The primary identification and basic molecular characteristics of 4-Fluoro-2-isopropylbenzaldehyde are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO |
| Molecular Weight | 166.19 g/mol [2] |
| CAS Number | 1289016-73-4[2] |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1)F)C=O |
Physical and Chemical Properties
The macroscopic physical properties and other key chemical descriptors are crucial for practical laboratory use.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | Not explicitly available for this isomer, but related isomers like 4-Fluoro-2-methylbenzaldehyde boil at 62 °C / 2 mmHg.[3] | Manufacturer Data |
| Density | Not explicitly available for this isomer, but related isomers like 4-Fluoro-2-methylbenzaldehyde have a density of 1.16 g/mL.[3] | Manufacturer Data |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, acetone, and chloroform, with slight to negligible solubility in water.[1][4][5] | Inferred from similar compounds |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere.[6] Air and light sensitive. | Safety Data Sheets |
| Refractive Index (n²⁰/D) | Not explicitly available for this isomer, but related isomers like 4-Fluoro-2-methylbenzaldehyde have a refractive index of 1.53.[3] | Manufacturer Data |
Analytical Characterization: A Multi-technique Approach
The definitive identification and purity assessment of 4-Fluoro-2-isopropylbenzaldehyde necessitates a combination of spectroscopic and chromatographic techniques.[7] Each method provides a unique piece of the structural puzzle.
Spectroscopic Identification
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For 4-Fluoro-2-isopropylbenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR would be employed.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:
-
A singlet for the aldehyde proton (-CHO) at ~9-10 ppm.
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Signals for the aromatic protons, showing characteristic splitting patterns due to coupling with each other and with the fluorine atom.
-
A septet for the methine proton (-CH) of the isopropyl group.
-
A doublet for the two equivalent methyl groups (-CH₃) of the isopropyl group.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde will be significantly downfield (~190 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
IR spectroscopy is used to identify the functional groups present in a molecule.[7] For 4-Fluoro-2-isopropylbenzaldehyde, the key characteristic absorption bands are:
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~1700 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the aldehyde.
-
~2820 and ~2720 cm⁻¹: Two medium absorptions corresponding to the C-H stretch of the aldehyde.
-
~1600-1450 cm⁻¹: Absorptions from the C=C stretching of the aromatic ring.
-
~1250-1000 cm⁻¹: A strong absorption from the C-F stretch.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[7]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 166.19).
-
Fragmentation Pattern: Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the entire formyl group (M-29). The isopropyl group may also fragment.
Chromatographic Purity Assessment
While spectroscopic methods confirm identity, chromatographic techniques are essential for assessing purity.[7]
GC is well-suited for the analysis of volatile compounds like substituted benzaldehydes.[7] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the main component and any volatile impurities.
Exemplary GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-17).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Detector: Flame Ionization Detector (FID) for quantitation or Mass Spectrometer (MS) for identification.
Workflow for GC-MS Analysis
Caption: Simplified workflow of a Gas Chromatography-Mass Spectrometry system.
HPLC is a powerful technique for assessing the purity of less volatile compounds or for analyzing mixtures that are not suitable for GC.[7][8] A reverse-phase HPLC method would typically be employed.
Exemplary HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detector: UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
Chemical Reactivity and Stability
The chemical behavior of 4-Fluoro-2-isopropylbenzaldehyde is governed by its functional groups:
-
Aldehyde Group: This group is susceptible to oxidation to the corresponding carboxylic acid and reduction to a benzyl alcohol. It can also participate in various condensation reactions (e.g., aldol, Wittig) and reductive aminations.
-
Aromatic Ring: The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution, although the steric bulk of the adjacent isopropyl group will heavily favor substitution at the position para to the isopropyl group (meta to the aldehyde).
-
Stability and Storage: As with many aldehydes, this compound may be susceptible to oxidation upon exposure to air and light. It is recommended to store it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[6] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[9]
Conclusion
4-Fluoro-2-isopropylbenzaldehyde is a valuable synthetic intermediate with a unique combination of electronic and steric properties. A comprehensive characterization using a suite of analytical techniques, including NMR, IR, and MS, is essential to confirm its identity and purity. Understanding its physical properties and chemical reactivity allows for its effective and safe use in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols and data presented in this guide serve as a foundational resource for researchers working with this and structurally related molecules.
References
- A Comparative Guide to Analytical Techniques for the Characterization of 2-[3-(benzyloxy)phenyl]benzaldehyde and Its Isomers. Benchchem.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. 2019 Feb 26.
- SAFETY DATA SHEET. (for 4-Isopropylbenzaldehyde).
- 4 - SAFETY DATA SHEET. (for 4-Fluorobenzaldehyde). 2009 May 19.
- 4-fluorobenzaldehyde. Sdfine.
- SAFETY DATA SHEET. Thermo Fisher Scientific. 2025 Sep 17.
- SAFETY DATA SHEET. MilliporeSigma. 2025 Nov 06.
- What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. 2014 Sep 13.
- 5-Fluoro-2-isopropylbenzaldehyde. ChemScene.
- Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide. Benchchem.
- 4-Fluoro-2-methylbenzaldehyde. Chem-Impex.
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